Oxetanocin A
Overview
Description
Oxetanocin A is a nucleoside analogue isolated from the bacterium Bacillus megaterium. It exhibits potent antiviral, antitumor, and antibacterial activities by inhibiting cellular and viral DNA polymerases . The compound is characterized by an oxetane ring, which is a four-membered cyclic ether, attached to an adenine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxetanocin A is biosynthesized via the oxidative ring contraction of a purine nucleoside co-opted from primary metabolism. This reaction is catalyzed by a B12-dependent radical S-adenosyl-l-methionine enzyme, OxsB, and a phosphohydrolase, OxsA . The process involves the formation of an oxetane aldehyde intermediate, which is subsequently reduced by a nonspecific dehydrogenase .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Bacillus megaterium strains that carry the necessary biosynthetic gene cluster. The productivity of the original strain can be unstable and low, but it can be enhanced by genetic manipulation and optimization of fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: Oxetanocin A undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different derivatives.
Reduction: The aldehyde intermediate formed during biosynthesis can be reduced to yield the final product.
Substitution: The oxetane ring can participate in substitution reactions to form various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various this compound analogues with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Oxetanocin A has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogues.
Biology: Studied for its role in inhibiting DNA polymerases and its potential as a tool for studying DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral, antitumor, and antibacterial properties. .
Mechanism of Action
Oxetanocin A exerts its effects by inhibiting DNA polymerases, which are essential enzymes for DNA replication and repair. The compound mimics natural nucleosides and gets incorporated into the DNA strand, leading to chain termination and inhibition of further DNA synthesis . The molecular targets include viral and cellular DNA polymerases, making it effective against a broad spectrum of pathogens .
Comparison with Similar Compounds
Carbocyclic Oxetanocin A: A derivative with a carbocyclic ring instead of the oxetane ring, showing similar biological activities.
Uniqueness: this compound is unique due to its oxetane ring structure, which imparts distinct physicochemical properties and biological activities. Its ability to inhibit a wide range of DNA polymerases makes it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJVXGOFWKVXAW-OXOINMOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146141 | |
Record name | Oxetanocin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103913-16-2 | |
Record name | Oxetanocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103913-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetanocin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103913162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetanocin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.